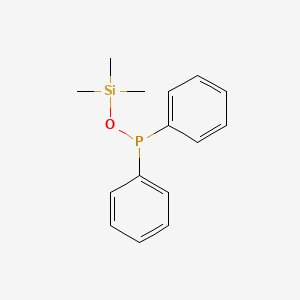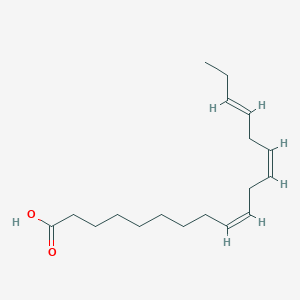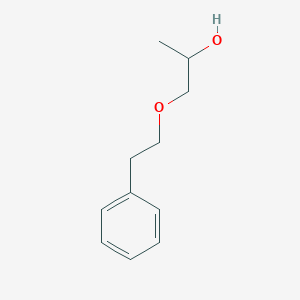
1,4,5,6-Tetrahydro-1-methyl-3-(1-naphthylmethyl)-as-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,6-Tetrahydro-1-methyl-3-(1-naphthylmethyl)-as-triazine is a heterocyclic compound that features a triazine ring. Compounds with triazine rings are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydro-1-methyl-3-(1-naphthylmethyl)-as-triazine typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using hydrazine derivatives and aldehydes or ketones.
Reaction Conditions: These reactions often require acidic or basic catalysts and may be conducted under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. These methods may include:
Batch Processing: For small to medium-scale production.
Continuous Flow Processing: For large-scale production, ensuring consistent quality and efficiency.
化学反応の分析
Types of Reactions
1,4,5,6-Tetrahydro-1-methyl-3-(1-naphthylmethyl)-as-triazine can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic agents.
Industry: Use in the production of materials with specific properties.
作用機序
The mechanism of action of 1,4,5,6-Tetrahydro-1-methyl-3-(1-naphthylmethyl)-as-triazine involves its interaction with molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition or Activation: Modulating the activity of enzymes involved in various pathways.
Signal Transduction: Affecting cellular signaling pathways.
類似化合物との比較
Similar Compounds
1,3,5-Triazine: A simpler triazine compound with different substituents.
1,2,4-Triazine: Another triazine isomer with distinct properties.
Benzotriazine: A triazine derivative with a fused benzene ring.
Uniqueness
1,4,5,6-Tetrahydro-1-methyl-3-(1-naphthylmethyl)-as-triazine is unique due to its specific substitution pattern and the presence of the naphthylmethyl group, which may impart distinct chemical and biological properties.
特性
CAS番号 |
22187-43-5 |
|---|---|
分子式 |
C15H17N3 |
分子量 |
239.32 g/mol |
IUPAC名 |
1-methyl-3-(naphthalen-1-ylmethyl)-5,6-dihydro-2H-1,2,4-triazine |
InChI |
InChI=1S/C15H17N3/c1-18-10-9-16-15(17-18)11-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-11H2,1H3,(H,16,17) |
InChIキー |
LHNCXCNNNBRXIX-UHFFFAOYSA-N |
正規SMILES |
CN1CCN=C(N1)CC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2-[(methylcarbamoyl)peroxy]propane](/img/structure/B14706686.png)
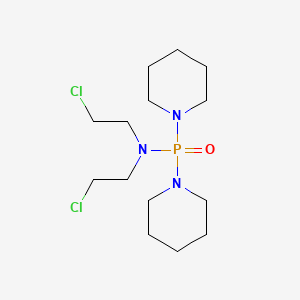

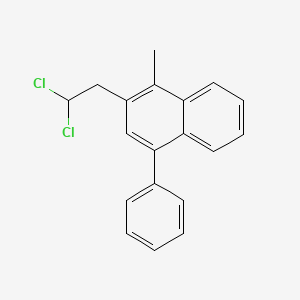
![Silane, [(1,1-dimethylethyl)thio]trimethyl-](/img/structure/B14706704.png)

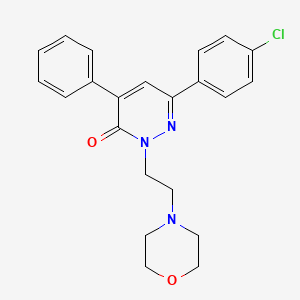
![3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole](/img/structure/B14706725.png)
![2-[(1H-Benzimidazol-2-yl)sulfanyl]pentan-3-one](/img/structure/B14706730.png)
